N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide
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Overview
Description
N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to an oxazinane ring with a carboxamide functional group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide typically involves the following steps:
Bromination: The starting material, phenol, is brominated using bromine in the presence of a catalyst to form 2-bromophenol.
Etherification: 2-bromophenol is then reacted with 1-bromo-2-propanol in the presence of a base to form 2-(2-bromophenoxy)propanol.
Cyclization: The resulting 2-(2-bromophenoxy)propanol undergoes cyclization with ethylenediamine to form the oxazinane ring.
Carboxamidation: Finally, the oxazinane intermediate is reacted with a carboxylic acid derivative to introduce the carboxamide group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the carboxamide to a carboxylic acid or an amine.
Cyclization and Ring-Opening: The oxazinane ring can undergo cyclization or ring-opening reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors or enzymes, while the oxazinane ring and carboxamide group can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenoxy)oxane: Similar structure but lacks the oxazinane ring and carboxamide group.
2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Contains a bromophenoxy group but has different substituents and functional groups.
Uniqueness
N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide is unique due to the presence of the oxazinane ring and carboxamide group, which impart specific chemical properties and reactivity. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.
Properties
IUPAC Name |
N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-11(20-13-7-3-2-6-12(13)15)10-16-14(18)17-8-4-5-9-19-17/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAOUZANOQCTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCCCO1)OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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